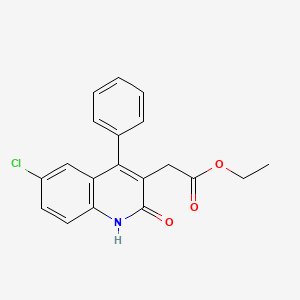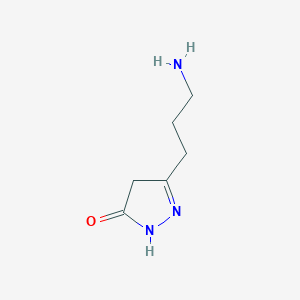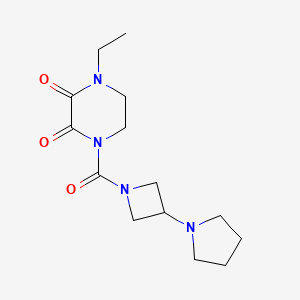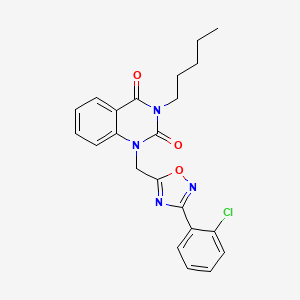
1-Miristiloil-2-hidroxi-sn-glicerol-3-fosfato (1'-rac-glicerol) (sal sódica)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt), also known as 14:0 Lyso PG, is a type of lysophospholipid . It has a molecular formula of C20H40O9PNa .
Synthesis Analysis
This compound is synthesized with myristic acid (14:0) at the sn-1 position . It is used in the generation of micelles, liposomes, and other types of artificial membranes, including lipid-based drug carrier systems .Molecular Structure Analysis
The molecular structure of this compound includes a phosphate group attached to the sn-3 position, an aliphatic chain attached to the sn-1 or sn-2 position, and the hydroxyl group attached to the remaining sn-1 or sn-2 position . The molecular formula is C20H40O9P .Physical And Chemical Properties Analysis
This compound is a crystalline solid . It is hygroscopic and has a molecular weight of 478.5 . It is soluble in DMF (20 mg/ml), DMSO (30 mg/ml), and Ethanol (16 mg/ml) .Aplicaciones Científicas De Investigación
Detergente en Investigación Bioquímica
Este compuesto actúa como un detergente . Se utiliza en investigación bioquímica para solubilizar proteínas y lípidos, y en la preparación de micelas .
Componente de Membranas Artificiales
Se utiliza en la generación de micelas, liposomas y otros tipos de membranas artificiales . Estas membranas artificiales se utilizan en varios campos de investigación, incluyendo la administración de fármacos y los estudios de proteínas de membrana.
Sistemas de Transporte de Fármacos Basados en Lípidos
Este compuesto se utiliza en sistemas de transporte de fármacos basados en lípidos . Estos sistemas están diseñados para mejorar la administración de fármacos, particularmente aquellos que son poco solubles o inestables.
Componente de Películas de Espuma
Se ha utilizado como componente de películas de espuma para estudios de difusión . Estos estudios son importantes para comprender las propiedades de las membranas y el movimiento de sustancias a través de ellas.
Estándar Interno en Cromatografía
Este compuesto se ha utilizado como estándar interno en cromatografía líquida de alta resolución de fase inversa (RP-HPLC) . Esto ayuda en la medición precisa y el análisis de otros compuestos en una mezcla.
Investigación en Inflamación y Respuesta Inmune
El compuesto se ha utilizado en investigaciones relacionadas con la inflamación y la respuesta inmune . Por ejemplo, se ha utilizado en estudios que investigan el papel de los fosfolípidos en la activación plaquetaria .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The role of 1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) in biochemical reactions is primarily related to its function as a lysophospholipid . It interacts with various enzymes, proteins, and other biomolecules, contributing to the formation of micelles, liposomes, and other types of artificial membranes . The exact nature of these interactions depends on the specific biochemical context and the other molecules involved.
Cellular Effects
The effects of 1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) on cells and cellular processes are diverse. It can influence cell function by participating in the formation of artificial membranes . This can impact cell signaling pathways, gene expression, and cellular metabolism. The specific effects can vary depending on the cell type and the biochemical environment.
Molecular Mechanism
The molecular mechanism of action of 1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) involves its interactions with other biomolecules to form artificial membranes . This can lead to changes in gene expression, enzyme activation or inhibition, and other molecular effects. The exact mechanism depends on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) can change over time. This includes its stability, degradation, and long-term effects on cellular function . These temporal effects can be observed in both in vitro and in vivo studies.
Propiedades
IUPAC Name |
sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tetradecanoyloxypropyl] phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(24)27-15-19(23)17-29-30(25,26)28-16-18(22)14-21;/h18-19,21-23H,2-17H2,1H3,(H,25,26);/q;+1/p-1/t18?,19-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHJESQIJHKLBB-SQTGWKPBSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40NaO9P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2590955.png)
![6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B2590956.png)





![N-[(5-bromo-2-methoxyphenyl)methyl]-5-chloro-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2590965.png)

![N-[(4-fluorophenyl)methyl]-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2590968.png)


![N-benzyl-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2590973.png)
![6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)